Physicochemical properties of 4-Oxopyrrolidine-2-carboxylic acid hydrochloride
Physicochemical properties of 4-Oxopyrrolidine-2-carboxylic acid hydrochloride
An In-depth Technical Guide to 4-Oxopyrrolidine-2-carboxylic acid hydrochloride
Introduction: The Strategic Value of Conformational Constraint
In the landscape of modern drug discovery and peptide chemistry, the ability to impart structural rigidity to otherwise flexible molecules is a cornerstone of rational design. Conformationally constrained amino acid analogs serve as powerful tools to modulate peptide secondary structure, enhance binding affinity, and improve metabolic stability. 4-Oxopyrrolidine-2-carboxylic acid, a derivative of proline, embodies this principle. The introduction of a ketone at the C4 position of the pyrrolidine ring significantly influences its puckering and electronic properties, making it a highly valuable and versatile building block for medicinal chemists. This guide provides a comprehensive overview of the physicochemical properties, analytical characterization, applications, and handling of its hydrochloride salt, intended for researchers and drug development professionals.
Molecular Identity and Physicochemical Profile
The hydrochloride salt of 4-Oxopyrrolidine-2-carboxylic acid is the most common form used in synthesis due to its enhanced stability and handling characteristics as a crystalline solid. While the parent compound is (2S)-4-oxopyrrolidine-2-carboxylic acid[1][2], the hydrochloride salt is the focus of this guide.
Caption: Chemical structure of 4-Oxopyrrolidine-2-carboxylic acid hydrochloride.
Key Identifiers and Properties
A summary of the core physicochemical data is presented below, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Chemical Name | (2S)-4-Oxo-2-pyrrolidinecarboxylic acid hydrochloride | |
| CAS Number | 54615-47-3 | [3][4] |
| Molecular Formula | C₅H₈ClNO₃ | [3][5] |
| Molecular Weight | 165.57 g/mol | [4][5] |
| Physical Form | Solid | |
| Melting Point | 173-174 °C | |
| Storage Conditions | Store at room temperature, keep dry and cool. | [3][4] |
Solubility and Stability
While detailed quantitative solubility data is not broadly published, as a hydrochloride salt, the compound is expected to have good solubility in water and polar protic solvents like methanol and ethanol. Its stability as a crystalline solid at room temperature is excellent, making it preferable to the free base for long-term storage.[3][4] It should be stored in a tightly sealed container in a dry environment to prevent moisture absorption.
Analytical Characterization: A Multi-Technique Approach
Confirming the identity, purity, and structure of 4-Oxopyrrolidine-2-carboxylic acid hydrochloride is critical. A combination of chromatographic and spectroscopic techniques provides a self-validating system for quality control.
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for assessing the purity of non-volatile small molecules. A reverse-phase method is typically employed to separate the polar analyte from non-polar impurities. The inclusion of an acidic modifier (e.g., formic acid or trifluoroacetic acid) in the mobile phase is crucial for achieving sharp, symmetrical peak shapes by suppressing the ionization of the carboxylic acid group.
Exemplar Protocol: Purity Assessment by RP-HPLC
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm (for the carbonyl group).
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.
Mass Spectrometry (MS)
Causality: Mass spectrometry provides definitive confirmation of the molecular weight. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for both identification and purity analysis. Electrospray ionization (ESI) in positive mode is ideal, as the secondary amine in the pyrrolidine ring is readily protonated.
-
Expected Ion (Positive Mode): The primary ion observed will be the [M+H]⁺ for the free base, corresponding to a mass-to-charge ratio (m/z) of approximately 130.06. The hydrochloride salt will dissociate in solution, and the chloride ion is typically not observed in positive mode ESI.
-
Fragmentation: Tandem MS (MS/MS) experiments would likely show a characteristic loss of water (-18 Da) and carbon monoxide (-28 Da) from the parent ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: ¹H and ¹³C NMR provide unambiguous structural confirmation by mapping the hydrogen and carbon framework of the molecule. The chemical shifts and coupling patterns are unique fingerprints of the compound's structure.
-
¹H NMR (in D₂O): One would expect to see distinct signals for the three sets of methylene protons (CH₂) and the single methine proton (CH). The protons adjacent to the ketone and the carboxylic acid will be shifted downfield.
-
¹³C NMR (in D₂O): Signals corresponding to the carbonyl carbon of the ketone, the carboxylic acid carbon, the methine carbon, and the two distinct methylene carbons would be expected.
Experimental Workflow: Structure and Purity Verification
The following workflow represents a robust, self-validating system for the complete characterization of a new batch of 4-Oxopyrrolidine-2-carboxylic acid hydrochloride.
Caption: A typical workflow for the quality control and characterization of the title compound.
Applications in Research and Drug Development
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] 4-Oxopyrrolidine-2-carboxylic acid serves as a crucial building block for introducing this motif with specific conformational properties.
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Constrained Peptide Analogs: Incorporating this residue into a peptide sequence restricts the conformational freedom of the peptide backbone.[7][8] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, often resulting in higher affinity and selectivity.[6][9] The ketone functionality also offers a handle for further chemical modification.
-
Scaffold for Novel Therapeutics: The pyrrolidine core is central to the design of inhibitors for various enzymes and antagonists for receptors.[10] Derivatives have been explored in the development of anticancer and antimicrobial agents, highlighting the versatility of the 5-oxopyrrolidine scaffold.[11]
-
Proline Derivative Chemistry: As a proline derivative, it is used in the synthesis of complex molecules where the specific stereochemistry and functionality of the pyrrolidine ring are essential for biological activity.[12]
Safety and Handling
As a laboratory chemical, 4-Oxopyrrolidine-2-carboxylic acid hydrochloride must be handled with appropriate care.
GHS Hazard Classification:
-
H302: Harmful if swallowed.[4]
Handling Recommendations:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[4][13]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin contact occurs, wash with soap and plenty of water. If swallowed, rinse mouth and seek medical attention.[4]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed when not in use.[13][14]
References
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PubChem. (n.d.). (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid. Retrieved from [Link]
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Angene Chemical. (n.d.). (S)-4-Oxopyrrolidine-2-carboxylic acid hydrochloride Safety Data Sheet. Retrieved from [Link]
- Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6690.
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]
- Lubin-Germain, N., et al. (2023). Introduction of constrained Trp analogs in RW9 modulates structure and partition in membrane models. Bioorganic Chemistry, 139, 106731.
- Esslinger, C. S., et al. (2024). Discovery and Synthesis of Hydroxy-l-Proline Blockers of the Neutral Amino Acid Transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). Molecules, 29(10), 2330.
- Riva, M., et al. (2019). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS)
-
ResearchGate. (n.d.). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Retrieved from [Link]
-
Acros PharmaTech Limited. (2018). SAFETY DATA SHEET. Retrieved from [Link]
- Bunch, L., et al. (2024). Synthesis and pharmacological characterization of conformationally restricted 2-amino-Adipic acid analogs and carboxycyclopropyl glycines as selective metabotropic glutamate 2 receptor agonists. European Journal of Medicinal Chemistry, 268, 116157.
- Grel ‘ska, E., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 26(11), 3223.
- Kumpins, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 987.
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